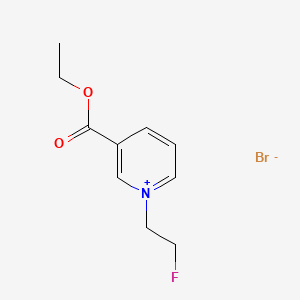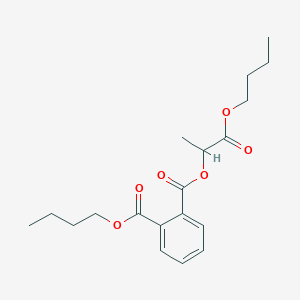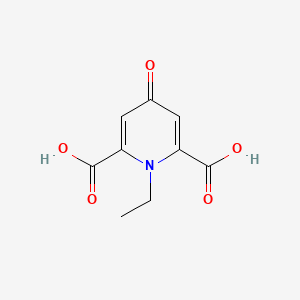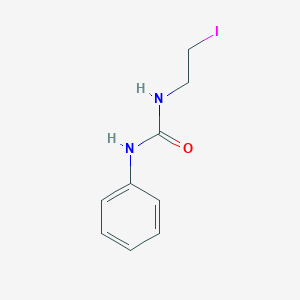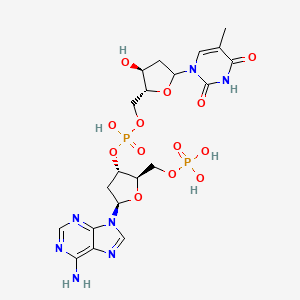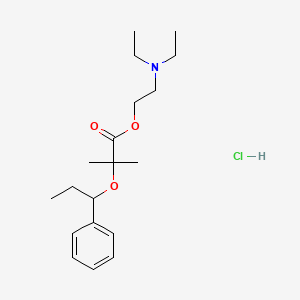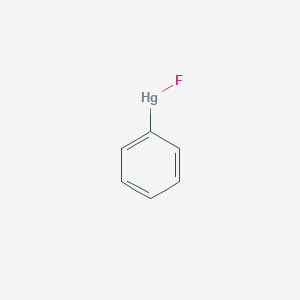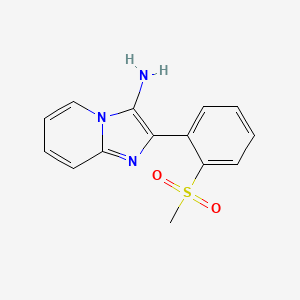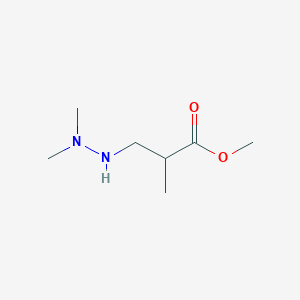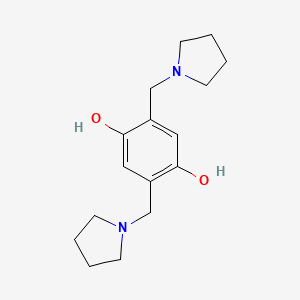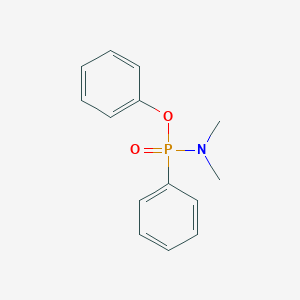![molecular formula C16H23BrO5 B14744259 5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole CAS No. 2600-67-1](/img/structure/B14744259.png)
5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole is a chemical compound with the molecular formula C14H19BrO4. It is a derivative of 1,3-benzodioxole, which is known for its applications in various fields, including chemistry and biology. This compound is characterized by the presence of a bromine atom and a butoxyethoxyethoxy group attached to the benzodioxole ring.
Vorbereitungsmethoden
The synthesis of 5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole typically involves several steps:
Bromination: The starting material, 1,3-benzodioxole, undergoes bromination to introduce the bromine atom at the 5-position.
Etherification: The brominated intermediate is then subjected to etherification with 2-(2-butoxyethoxy)ethanol to form the final product.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium hydride (NaH) and dimethylformamide (DMF).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in various organic reactions.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole involves its interaction with specific molecular targets. The bromine atom and the butoxyethoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Another brominated benzodioxole derivative with different functional groups.
Piperonyl butoxide: A related compound with a similar benzodioxole core but different substituents.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: A compound with a similar bromine substitution but different overall structure .
The uniqueness of 5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2600-67-1 |
|---|---|
Molekularformel |
C16H23BrO5 |
Molekulargewicht |
375.25 g/mol |
IUPAC-Name |
5-bromo-6-[2-(2-butoxyethoxy)ethoxymethyl]-1,3-benzodioxole |
InChI |
InChI=1S/C16H23BrO5/c1-2-3-4-18-5-6-19-7-8-20-11-13-9-15-16(10-14(13)17)22-12-21-15/h9-10H,2-8,11-12H2,1H3 |
InChI-Schlüssel |
VQJILJLOTBUSBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1Br)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


